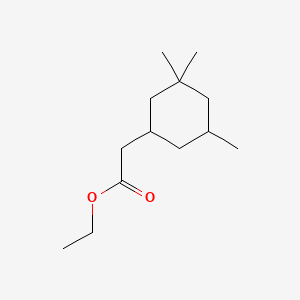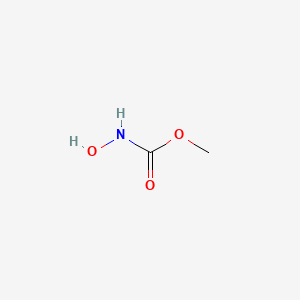
Methyl hydroxycarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl hydroxycarbamate can be synthesized through the reaction of methanol with carbamic acid. The reaction typically involves the use of a catalyst, such as a mineral acid, to facilitate the esterification process. The general reaction is as follows:
Carbamic acid+Methanol→Methyl carbamate+Water
Industrial Production Methods
In industrial settings, the production of carbamic acid, hydroxy-, methyl ester often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Common methods include the use of solid acid catalysts and continuous flow reactors to enhance the reaction efficiency.
化学反应分析
Types of Reactions
Methyl hydroxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form carbamic acid and methanol.
Reduction: It can be reduced to form methylamine and methanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carbamic acid and methanol.
Reduction: Methylamine and methanol.
Substitution: Depends on the nucleophile used, but generally results in the replacement of the carbamate group.
科学研究应用
Methyl hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug design and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides, fungicides, and other agricultural chemicals.
作用机制
The mechanism of action of carbamic acid, hydroxy-, methyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cholinesterase by forming a stable carbamate-enzyme complex. This inhibition prevents the breakdown of neurotransmitters, leading to prolonged nerve stimulation.
相似化合物的比较
Similar Compounds
Carbamic acid, ethyl ester: Similar in structure but with an ethyl group instead of a methyl group.
Carbamic acid, hydroxy-, ethyl ester: Similar but with an ethyl group and a hydroxyl group.
Carbamic acid, phenyl ester: Contains a phenyl group instead of a methyl group.
Uniqueness
Methyl hydroxycarbamate is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Its relatively simple structure makes it a versatile compound in various chemical reactions and applications.
属性
CAS 编号 |
584-07-6 |
|---|---|
分子式 |
C2H5NO3 |
分子量 |
91.07 g/mol |
IUPAC 名称 |
methyl N-hydroxycarbamate |
InChI |
InChI=1S/C2H5NO3/c1-6-2(4)3-5/h5H,1H3,(H,3,4) |
InChI 键 |
MTIIEXDARCCRDH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


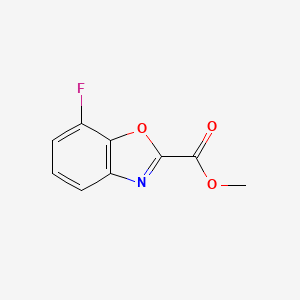
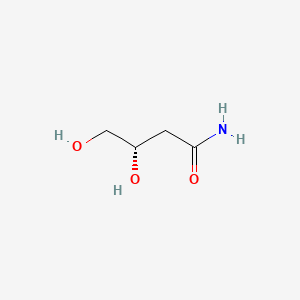
![2-methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8778897.png)
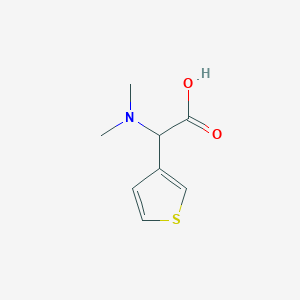
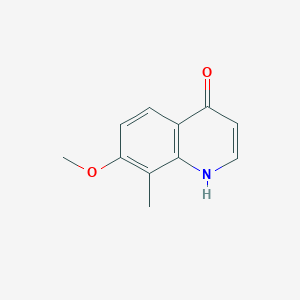
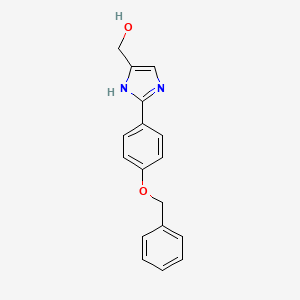
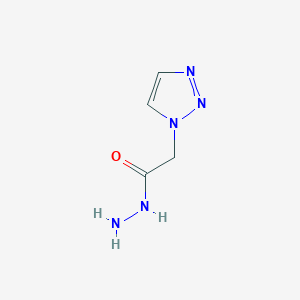
![Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]-, hydrochloride (1:1)](/img/structure/B8778929.png)
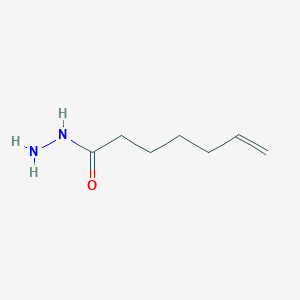
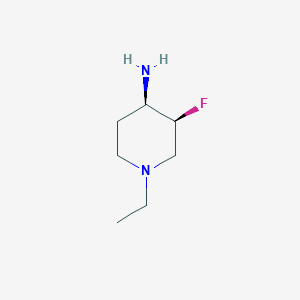
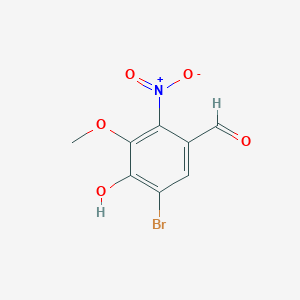
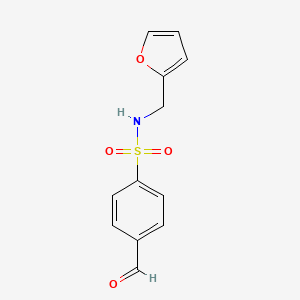
![3-(4-Chlorothieno[2,3-D]pyrimidin-2-YL)pyridine](/img/structure/B8778980.png)
